4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid
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Overview
Description
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves the acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4′-oxydibenzoic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is common to monitor the progress of the reaction and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of new sulfonamide derivatives with different functional groups .
Scientific Research Applications
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The sulfamoyl group plays a crucial role in binding to the target molecules, while the pyrimidine ring enhances the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4′-Oxydibenzoic Acid Amides: These compounds share a similar core structure but differ in the functional groups attached to the amide moiety.
Sulfonamides of Pyrimidine Series: These compounds have similar sulfamoyl and pyrimidine groups but differ in the overall structure and functional groups.
Uniqueness
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O5S |
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Molecular Weight |
348.34 g/mol |
IUPAC Name |
(E)-4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18)/b7-6+ |
InChI Key |
UEFKXNDLVFKRPS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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